molecular formula C21H26N6O2S B2746065 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1013835-20-5

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2746065
CAS RN: 1013835-20-5
M. Wt: 426.54
InChI Key: UDAIMCUVURYHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds with Sulfonamido Moiety for Antibacterial Use

Research by Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications. The study explored various derivatives, highlighting the reactivity and potential antibacterial efficacy of these compounds, without specific mention of drug dosage or side effects, providing insights into their chemical synthesis and evaluation (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide and Amide Derivatives Incorporating Piperazine and Imidazo[1,2-B]Pyridazine

Bhatt et al. (2016) synthesized sulfonamide and amide derivatives featuring piperazine and imidazo[1,2-b]pyridazine moieties. These compounds were characterized and assessed for antimicrobial, antifungal, and antimalarial activities, emphasizing their chemical structure and potential biological applications (Bhatt, Kant, & Singh, 2016).

Novel Bis(Pyrazole-Benzofuran) Hybrids

Mekky and Sanad (2020) introduced novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, studying their antibacterial and cytotoxic activities. The research presented the synthesis process and evaluated the compounds' effectiveness against bacterial strains, offering a non-pharmacological perspective on their potential uses (Mekky & Sanad, 2020).

Anticancer Activity of Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives

A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant anticancer activity against human breast adenocarcinoma cell lines. This research provides valuable information on the synthesis and potential therapeutic applications of these compounds, aligning with the interest in non-drug specific scientific applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis of Sulfonamide Derivatives with Pyrazol-1-yl-Pyridazine

Komshina et al. (2020) explored the synthesis of sulfonamide derivatives of heterocyclic compounds, focusing on their potential as inhibitors of human carbonic anhydrases. The work details the synthesis routes and characterizes new sulfonamide derivatives, contributing to the broader understanding of such compounds' chemical and potential biological properties (Komshina, Martazova, Korsakov, Proskurina, Kotov, & Karavaeva, 2020).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-4-18-5-7-19(8-6-18)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-17(3)15-16(2)24-27/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAIMCUVURYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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